molecular formula C21H16Cl2N2O4 B4565406 2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate

2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate

Cat. No.: B4565406
M. Wt: 431.3 g/mol
InChI Key: GOTXRAMMOJVODY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate typically involves multi-step organic reactions. One common method includes:

    Formation of the quinoline derivative: Starting with an appropriate aniline derivative, the quinoline ring is formed through a series of cyclization reactions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of the hydrogen atoms on the phenyl ring with chlorine atoms using chlorinating agents like thionyl chloride.

    Coupling reactions: The final step involves coupling the quinoline derivative with the 2,4-dichlorophenyl group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Phenyl derivatives: Compounds like 2,4-dichlorophenoxyacetic acid, used as herbicides.

Uniqueness

2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or phenyl derivatives.

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-oxo-4-(quinolin-8-ylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c22-14-6-7-15(16(23)11-14)18(26)12-29-20(28)9-8-19(27)25-17-5-1-3-13-4-2-10-24-21(13)17/h1-7,10-11H,8-9,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTXRAMMOJVODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate
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2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate
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2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate
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2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate
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2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-(quinolin-8-ylamino)butanoate

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